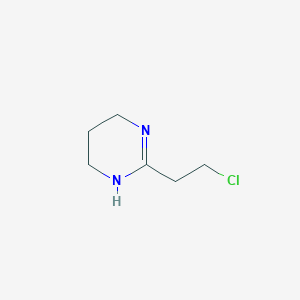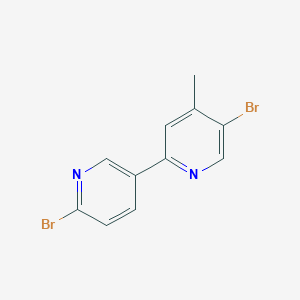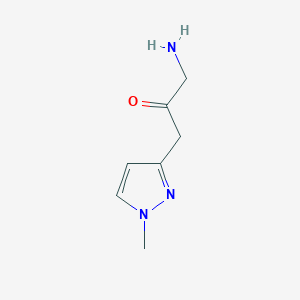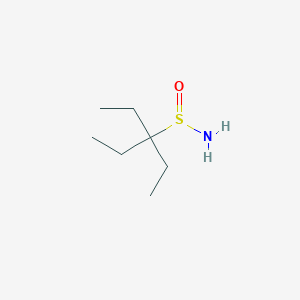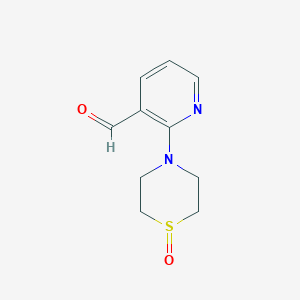
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with a molecular formula of C10H12N2O2S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxo group on the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group on the thiomorpholine ring can be reduced to form a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
Uniqueness
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiomorpholine and pyridine rings, which confer distinct chemical and biological properties. The aldehyde group further enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-8-9-2-1-3-11-10(9)12-4-6-15(14)7-5-12/h1-3,8H,4-7H2 |
InChI Key |
RAECQXAVQADAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
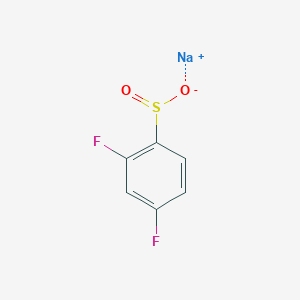
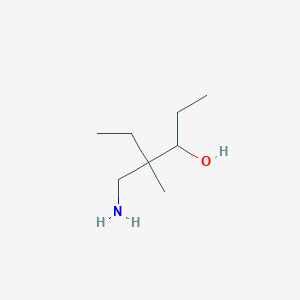
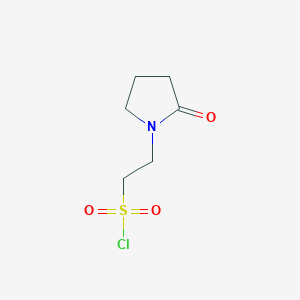
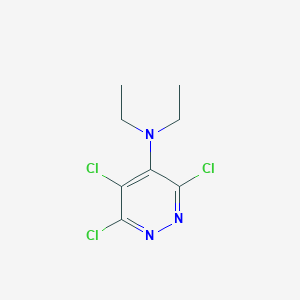
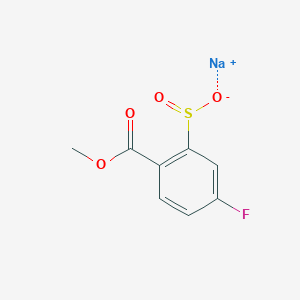
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
